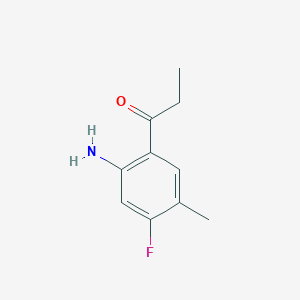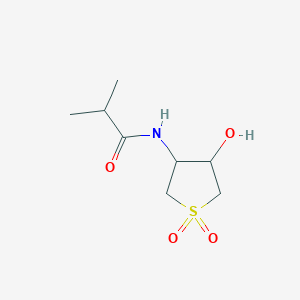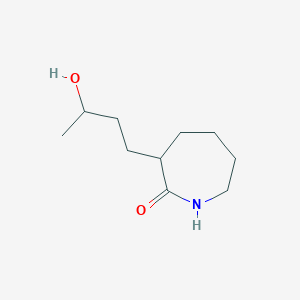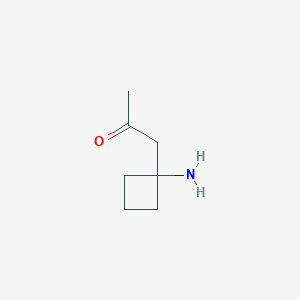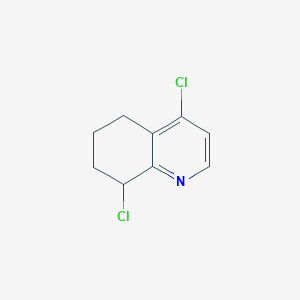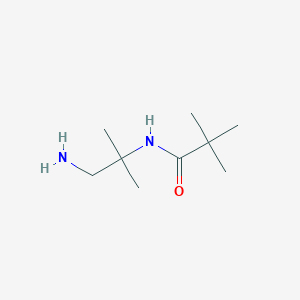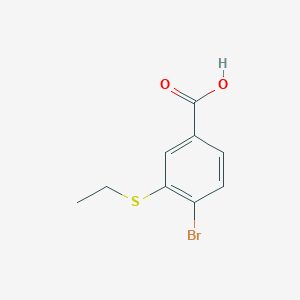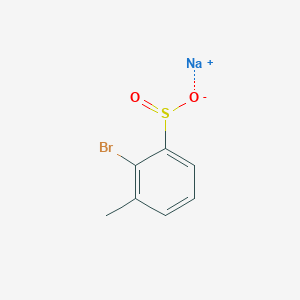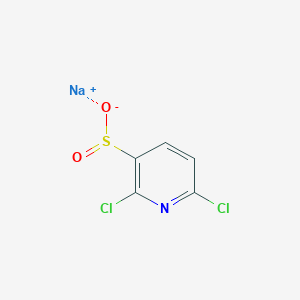
Sodium 2,6-dichloropyridine-3-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered attention due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility in forming various sulfur-containing compounds. This compound is particularly notable for its role in the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichloropyridine-3-sulfinate typically involves the reaction of 2,6-dichloropyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods: In an industrial context, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Sodium 2,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
Sulfonates: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
科学的研究の応用
Sodium 2,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of sodium 2,6-dichloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include nucleophilic centers in organic substrates, where the sulfinyl group can be transferred to form new sulfur-containing compounds .
類似化合物との比較
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other sodium sulfinates. For instance, the presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
特性
分子式 |
C5H2Cl2NNaO2S |
|---|---|
分子量 |
234.03 g/mol |
IUPAC名 |
sodium;2,6-dichloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChIキー |
DLSNGKXOJXMCSA-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


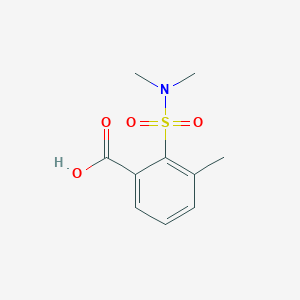
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
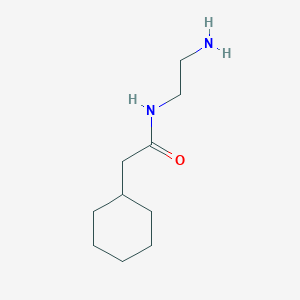
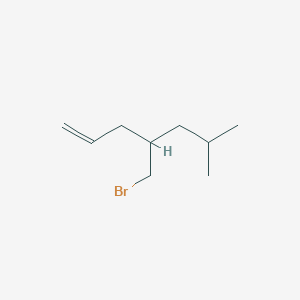
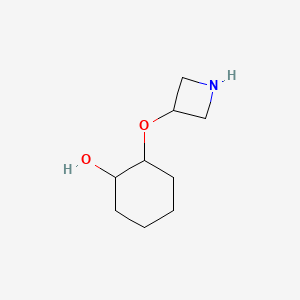
methanol](/img/structure/B13189260.png)
